![molecular formula C16H20N2O2 B14020292 2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4’-(2-Hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol is a complex organic compound that features a bipyridine core substituted with hydroxypropan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(2-hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.
Substitution with Hydroxypropan-2-yl Groups: The hydroxypropan-2-yl groups are introduced via a nucleophilic substitution reaction, where the bipyridine core reacts with a suitable hydroxypropan-2-yl precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[4’-(2-Hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Carbonyl derivatives of the original compound.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4’-(2-Hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[4’-(2-hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol involves its ability to coordinate with metal ions through the nitrogen atoms of the bipyridine core. This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological effects. The hydroxypropan-2-yl groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the hydroxypropan-2-yl groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of hydroxypropan-2-yl groups.
2,2’-Bipyridine-4,4’-diol: A bipyridine derivative with hydroxyl groups directly attached to the bipyridine core.
Uniqueness
2-[4’-(2-Hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol is unique due to the presence of hydroxypropan-2-yl groups, which can enhance its solubility, reactivity, and ability to form hydrogen bonds. These properties make it a versatile compound for various applications in chemistry, biology, and materials science.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
2-[2-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]pyridin-4-yl]propan-2-ol |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(3,4)20/h5-10,19-20H,1-4H3 |
Clave InChI |
PBUQBHCAMSJKOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


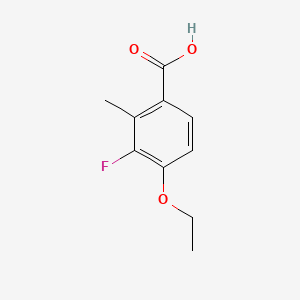
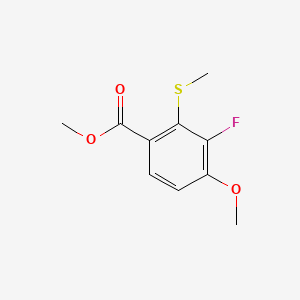
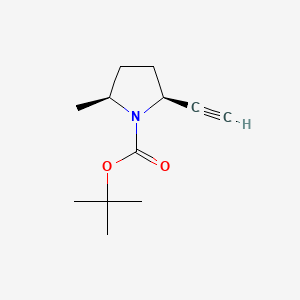


![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)
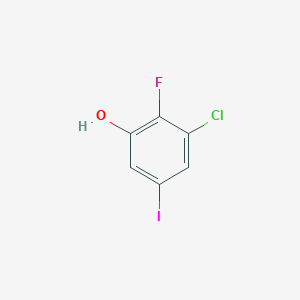
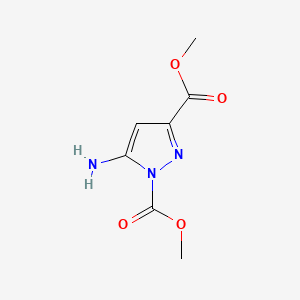

![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)


![4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde](/img/structure/B14020299.png)
